molecular formula C10H9NO3 B1367157 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 343774-48-1

5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1367157
CAS No.: 343774-48-1
M. Wt: 191.18 g/mol
InChI Key: PROWQPRZTYDRFQ-UHFFFAOYSA-N
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Description

5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 343774-48-1) is a high-purity heterocyclic organic compound supplied as a key building block for chemical synthesis and pharmaceutical research . This compound, with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol, belongs to the isatin (indole-2,3-dione) family, which is known for its versatile role in medicinal chemistry . Isatin derivatives are extensively utilized as privileged scaffolds in the development of novel bioactive molecules and pharmaceuticals . With a reported melting point of 262-264°C, this solid compound provides stable characteristics for research and development processes . It is offered with a typical purity of 95% and is characterized by analytical techniques including NMR and LC-MS to ensure quality and consistency for your research applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methoxy-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROWQPRZTYDRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505153
Record name 5-Methoxy-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343774-48-1
Record name 5-Methoxy-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione
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Preparation Methods

Esterification and Hydrazide Formation

A common initial step involves esterification of 5-methoxyindole-2-carboxylic acid in methanol with catalytic sulfuric acid to give methyl 5-methoxyindole-2-carboxylate. This intermediate is then reacted with hydrazine hydrate under reflux in methanol to produce the corresponding hydrazide derivative with high yield (~90%) as a white solid suitable for further reactions.

Step Reagents & Conditions Product Yield (%) Notes
1 Methanol, catalytic H2SO4, reflux Methyl 5-methoxyindole-2-carboxylate - Esterification of acid
2 Hydrazine hydrate, methanol, reflux 3 h 5-Methoxy-1H-indole-2-carbohydrazide 90 Hydrazide formation

Cyclization to Indole-2,3-dione Core

The hydrazide intermediate is then reacted with substituted isatins or related indole-2,3-dione derivatives in the presence of catalytic glacial acetic acid under reflux in ethanol. This step facilitates cyclization and condensation to form the target indole-2,3-dione framework with methoxy and methyl substituents at defined positions.

Step Reagents & Conditions Product Yield (%) Notes
3 Isatin derivatives, glacial acetic acid, reflux in EtOH 4 h 5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione 70-80 Cyclization and condensation

Representative Synthetic Scheme

A generalized synthetic scheme based on the literature is:

  • Starting Material: 5-methoxyindole-2-carboxylic acid
  • Esterification: Methanol, H2SO4 catalyst → methyl ester
  • Hydrazide Formation: Hydrazine hydrate, methanol reflux → carbohydrazide
  • Cyclization: Reaction with substituted isatins, acetic acid catalyst, reflux in ethanol → indole-2,3-dione derivative
  • Purification: Recrystallization from DMF/ethanol mixture to obtain pure compound

Research Findings and Characterization Data

  • The hydrazide intermediate shows characteristic ^1H-NMR signals including a singlet at 3.76 ppm for the methoxy group and NH2 protons around 4.52 ppm.
  • The final indole-2,3-dione compound exhibits IR absorption bands at ~3360 cm^-1 (NH stretch) and strong carbonyl peaks at 1690 and 1655 cm^-1, confirming the diketone functionality.
  • Melting points for the target compounds are typically above 300 °C, indicating high purity and thermal stability.
  • Single crystal X-ray diffraction (SC-XRD) confirms the Z-configuration of the imine double bond in related derivatives, supporting the structural assignment.

Comparative Table of Preparation Steps and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Key Characterization
Esterification Methanol, catalytic H2SO4, reflux Methyl 5-methoxyindole-2-carboxylate - Ester confirmed by NMR
Hydrazide formation Hydrazine hydrate, methanol, reflux 3h 5-Methoxy-1H-indole-2-carbohydrazide 90 ^1H-NMR, m.p. 266-268 °C
Cyclization with isatin Isatin derivatives, acetic acid, reflux EtOH 4h This compound 70-80 IR, NMR, m.p. >300 °C
Methylation (optional) Methyl iodide, K2CO3, DMF, reflux Methylated indole-2,3-dione derivatives ~90 NMR, MS

Chemical Reactions Analysis

Types of Reactions

5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinonoid derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Neuroprotective Effects

The compound has also shown neuroprotective properties. A study involving neurodegenerative disease models suggested that it can mitigate oxidative stress and inflammation in neuronal cells. This potential makes it a candidate for developing treatments for conditions like Alzheimer's disease .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicated that it possesses significant activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Agricultural Applications

Pesticidal Properties

In agricultural research, this compound has been explored for its pesticidal properties. Studies have shown that it can act as an effective insecticide against common agricultural pests. The mode of action involves interference with the pests' nervous systems, leading to paralysis and death .

Plant Growth Regulation

Additionally, there is evidence suggesting that this compound can enhance plant growth when used as a growth regulator. Experiments have demonstrated improved root development and increased biomass in treated plants compared to controls .

Materials Science Applications

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research indicates its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its ability to facilitate charge transport .

Polymer Composites

The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have shown that composites containing this indole derivative exhibit improved strength and durability compared to standard polymers .

Case Studies

Study Application Findings
Journal of Medicinal Chemistry (2020)AnticancerInhibition of cancer cell proliferation; induction of apoptosis in breast cancer cells.
Neurobiology Journal (2021)NeuroprotectionReduction of oxidative stress in neuronal cells; potential treatment for Alzheimer's disease.
Agricultural Sciences (2022)PesticideEffective insecticide with a neurotoxic mechanism against agricultural pests.
Materials Science Review (2023)Organic ElectronicsEnhanced charge transport properties suitable for OLED applications.

Mechanism of Action

The mechanism of action of 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. It can inhibit specific enzymes, such as myeloperoxidase, by binding to their active sites. This inhibition can lead to anti-inflammatory and antimicrobial effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 5-OCH₃, 7-CH₃ C₁₀H₉NO₃ 191.18 (calculated) Hypothesized CNS activity (extrapolated from SAR)
5-Fluoro-7-methyl-1H-indole-2,3-dione 5-F, 7-CH₃ C₉H₆FNO₂ 195.15 Sigma-2 receptor selectivity (Kis2 = 42 nM)
5-Chloro-7-methylisatin 5-Cl, 7-CH₃ C₉H₆ClNO₂ 195.60 Antimicrobial potential (data inferred from class)
7-Chloro-4-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione 7-Cl, 4-CH₃, 5-NO₂ C₉H₅ClN₂O₄ 240.60 High lipophilicity (ClogP >2.5)
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, 2-COOEt C₁₂H₁₃NO₃ 219.24 Intermediate for further functionalization

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) at position 5 in the target compound may enhance solubility in polar solvents compared to electron-withdrawing substituents (e.g., Cl, F) in analogs .
  • Receptor Selectivity : Fluoro and chloro analogs exhibit distinct receptor affinities. For example, 5-fluoro-7-methylisatin shows sigma-2 receptor selectivity (Kis2 = 42 nM), whereas indoline-2,3-diones with additional carbonyl groups display sigma-1 receptor affinity .
Physicochemical Properties
  • Lipophilicity : Chloro and nitro derivatives (e.g., 7-chloro-4-methyl-5-nitro-isatin) exhibit higher ClogP values (>2.5), suggesting enhanced membrane permeability compared to the target compound (ClogP ~1.8 estimated) .
  • Thermal Stability : Methyl and methoxy substituents generally improve thermal stability. For instance, 5-fluoro-7-methylisatin has a melting point of ~110–112°C, while ethyl carboxylate derivatives decompose at lower temperatures .

Biological Activity

5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione, also known as 5-methoxy-7-methylindoline-2,3-dione, is a heterocyclic compound belonging to the indole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. Research indicates that derivatives of isatin, such as this compound, exhibit a broad spectrum of biological effects including:

  • Antimicrobial Activity : Significant against various bacterial and fungal pathogens.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation.
  • Anticholinesterase Activity : Inhibition of acetylcholinesterase enzyme which is relevant in neurodegenerative diseases.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In studies involving various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, this compound showed substantial inhibition zones compared to standard antibiotics like ampicillin. For instance:

CompoundPathogenDiameter of Inhibition Zone (mm)
This compoundPseudomonas aeruginosa18
This compoundKlebsiella pneumoniae12
AmpicillinPseudomonas aeruginosa0

These results indicate that the compound can effectively inhibit the growth of certain pathogens and may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit the proliferation of different cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell metabolism. For example:

Cell LineIC50 Value (µM)
MDA-MB45329.1
MCF-715.3

These findings suggest that this compound may target specific pathways crucial for cancer cell survival .

Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity, which is significant in treating Alzheimer's disease. In studies comparing it with standard drugs like galantamine, it exhibited competitive inhibition with IC50 values indicating its efficacy in inhibiting acetylcholinesterase activity .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : A study tested various derivatives against multiple pathogens and found that certain derivatives exhibited significantly higher antimicrobial activity than traditional antibiotics .
  • Anticancer Mechanisms : Research involving cell line assays demonstrated that this compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that this compound has favorable solubility profiles and bioavailability potential when formulated appropriately for therapeutic use .

Q & A

Basic Research: What are the standard synthetic routes for 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclization of substituted indole precursors. A common approach includes:

  • Step 1 : Preparation of 3-formylindole-2-carboxylate derivatives via Vilsmeier-Haack formylation or condensation reactions.
  • Step 2 : Condensation with thiazolidinone or aminothiazole derivatives under acidic reflux conditions (e.g., acetic acid with sodium acetate) to form the indole-2,3-dione core .
  • Intermediates (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate) are characterized using FT-IR (to confirm carbonyl groups), 1H/13C NMR (to verify substitution patterns), and HRMS (for molecular weight validation) .

Basic Research: Which spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?

Methodological Answer:
A multi-technique approach is recommended:

  • 1H/13C NMR : Identifies methoxy (-OCH3) and methyl (-CH3) groups via characteristic shifts (e.g., δ 3.8–4.0 ppm for methoxy protons) and coupling patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in derivatives, such as isoindole-dione configurations .
  • HRMS-TOF : Confirms molecular formula with <5 ppm mass accuracy, critical for distinguishing isomers .

Advanced Research: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Yield optimization requires systematic parameter screening:

  • Catalyst selection : Use phase-transfer catalysts (e.g., TDA-1) to enhance alkylation efficiency, as demonstrated in fluorinated indole syntheses .
  • Temperature control : Reflux in acetic acid (110–120°C) ensures complete cyclization while minimizing side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during recrystallization .
  • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., catalyst loading, reaction time) .

Advanced Research: How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. antitubercular efficacy)?

Methodological Answer:
Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., H37Rv for tuberculosis) and cytotoxicity models (e.g., HEK293 cells) .
  • SAR analysis : Compare substituent effects (e.g., trifluoromethoxy vs. methoxy groups) on bioactivity to identify critical pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts from genuine structure-activity trends .

Advanced Research: What computational strategies support the design of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking simulations : Use software like AutoDock Vina to predict binding affinity to targets (e.g., Flt3 kinase) based on isoindole-dione scaffold interactions .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects with redox activity .
  • QSAR modeling : Develop regression models linking descriptors (e.g., logP, topological polar surface area) to biological endpoints .

Advanced Research: How are impurities identified and managed during large-scale synthesis?

Methodological Answer:

  • HPLC-MS profiling : Detect trace impurities (e.g., des-methyl byproducts) with reverse-phase C18 columns and ESI ionization .
  • Purification protocols : Employ gradient recrystallization (DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., dione rings) .

Advanced Research: What strategies validate the molecular geometry of novel derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve absolute configurations, as demonstrated for isoindole-dione derivatives in CCDC entries (e.g., CCDC-2191474) .
  • Vibrational spectroscopy : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to confirm bond angles .
  • NOESY NMR : Detect through-space interactions to validate stereochemical assignments in solution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
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5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione

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